molecular formula C15H21FN2O3 B5560633 N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide

N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide

Cat. No. B5560633
M. Wt: 296.34 g/mol
InChI Key: SFGJQVOXFIQIEC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide, commonly known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA is a member of the oxazepine class of compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

The study by Coleman et al. (2000) examines the metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on compounds like acetochlor and metolachlor. These compounds undergo complex metabolic pathways leading to potentially carcinogenic products. The research emphasizes the differences in metabolism between species and highlights the role of cytochrome P450 isoforms in these processes. This context can be useful in understanding how similar compounds, possibly including N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide, might be metabolized in biological systems Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) explore the chemoselective acetylation of 2-aminophenol using immobilized lipase, which is a key step in synthesizing intermediates for antimalarial drugs. This research demonstrates the importance of specific acetylation methods in creating pharmacologically relevant compounds, potentially relevant to modifying or understanding the synthesis of compounds like the one Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.

Novel Coordination Complexes for Antioxidant Activity

A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives reveals the influence of hydrogen bonding on self-assembly processes and their significant antioxidant activity. While the study focuses on metal coordination complexes, it provides insight into the structural versatility and potential biological activities of acetamide derivatives, which could extend to the compound of interest Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self assembly process and antioxidant activity.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c16-13-3-1-12(2-4-13)5-6-17-15(20)10-18-7-8-21-11-14(19)9-18/h1-4,14,19H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGJQVOXFIQIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1CC(=O)NCCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide

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